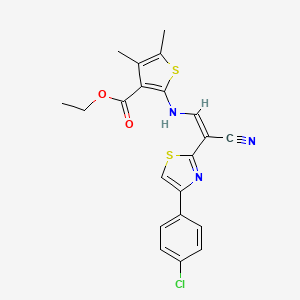

(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate

Description

(Z)-Ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, an ethyl ester at position 3, and a cyanovinylamino-thiazolyl moiety at position 2. The thiazole ring is further substituted with a 4-chlorophenyl group, contributing to its electronic and steric properties. This compound’s Z-configuration ensures specific spatial arrangements that influence its reactivity and intermolecular interactions.

Properties

IUPAC Name |

ethyl 2-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2S2/c1-4-27-21(26)18-12(2)13(3)29-20(18)24-10-15(9-23)19-25-17(11-28-19)14-5-7-16(22)8-6-14/h5-8,10-11,24H,4H2,1-3H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZJCVNWYTVDAW-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

Introduction of the Cyanovinyl Group: The intermediate thiazole compound is then reacted with acrylonitrile under basic conditions to introduce the cyanovinyl group.

Formation of the Thiophene Ring: The final step involves the cyclization of the intermediate compound with ethyl acetoacetate in the presence of a strong acid such as sulfuric acid to form the thiophene ring and complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyanovinyl group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with the cyanovinyl group reduced to an amine.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Molecular Formula

- C : 18

- H : 18

- Cl : 1

- N : 3

- O : 2

- S : 1

Structural Characteristics

The compound features a thiazole ring, an ethyl ester group, and a thiophene moiety. Its unique structure allows for diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. The compound's structure suggests potential inhibition of cancer cell proliferation through the modulation of key signaling pathways.

Case Study: Thiazole Derivatives in Cancer Treatment

A study investigated various thiazole derivatives, including compounds similar to the target molecule, showing promising results against breast and lung cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, demonstrating the potential of thiazole-based compounds in cancer therapy .

Antimicrobial Properties

Thiazole-containing compounds have been reported to possess significant antimicrobial activity. The presence of the 4-chlorophenyl group enhances the compound's efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

Research demonstrated that thiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study noted that modifications in the thiazole structure could lead to improved antimicrobial properties .

Organic Photovoltaics

The unique electronic properties of the compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to act as a donor or acceptor material can enhance the efficiency of solar cells.

Case Study: OPV Performance

A recent investigation into organic solar cells incorporating thiazole derivatives revealed improved charge transport and light absorption properties. The study indicated that incorporating such compounds could lead to higher power conversion efficiencies compared to traditional materials .

Table 1: Summary of Biological Activities

Table 2: Properties Relevant for Organic Photovoltaics

| Property | Value |

|---|---|

| Absorption Spectrum | 400-600 nm |

| Electron Mobility | 0.1 cm²/V·s |

| Power Conversion Efficiency (PCE) | Up to 8% |

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the biosynthesis of essential bacterial lipids, leading to the disruption of bacterial cell membranes and cell death . In anticancer applications, the compound may interact with specific proteins involved in cell proliferation and survival, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects: Chlorophenyl vs. Dimethylphenyl Thiazoles

A closely related compound, (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate (CAS 578698-31-4), differs only in the thiazole substituent (2,4-dimethylphenyl vs. 4-chlorophenyl). Key comparisons include:

In contrast, dimethyl groups may improve solubility in non-polar solvents but reduce metabolic stability .

Core Heterocycle Comparison: Thiophene vs. Triazole-Thione

The compound (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione shares a chlorophenyl motif but replaces the thiophene-thiazole core with a triazole-thione system. Key differences:

Triazole-thiones exhibit stronger intermolecular interactions, favoring crystalline stability, whereas the thiophene-thiazole system may prioritize planar aromatic interactions for electronic applications .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions required to optimize the yield of (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate?

- Methodological Answer : The synthesis involves a multi-step protocol, including condensation of the thiazole moiety with the thiophene core. Key parameters include maintaining anhydrous conditions, precise temperature control (60–80°C), and using polar aprotic solvents like DMF to enhance reaction efficiency. Monitoring via TLC or HPLC is critical to isolate intermediates and minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate gradient) ensures ≥90% purity .

Q. Which spectroscopic techniques are most reliable for confirming the Z-configuration of the cyanovinyl group and overall molecular structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for verifying stereochemistry. The Z-configuration is confirmed by coupling constants () between vinyl protons (typically 10–12 Hz). X-ray crystallography provides definitive spatial arrangement, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. FT-IR can corroborate functional groups like the cyano stretch (~2200 cm) .

Q. What in vitro models are suitable for preliminary evaluation of the compound's antioxidant activity?

- Methodological Answer : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Prepare serial dilutions (1–100 µM) in DMSO/PBS and measure absorbance at 517 nm (DPPH) or 734 nm (ABTS). Include ascorbic acid as a positive control. EC values should be calculated using nonlinear regression analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data in electronic structure analysis?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Re-optimize computational models using implicit solvation (e.g., COSMO) and validate with experimental UV-Vis spectra. Compare HOMO-LUMO gaps with cyclic voltammetry data. If inconsistencies persist, conduct Time-Dependent DFT (TD-DFT) with CAM-B3LYP functional for better charge-transfer accuracy .

Q. What strategies improve the compound's aqueous solubility for pharmacokinetic studies without compromising bioactivity?

- Methodological Answer :

- Co-solvent systems : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance solubility.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the carboxylate moiety.

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation.

Monitor bioactivity via in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to ensure retained efficacy .

Q. How does the substitution pattern on the thiophene ring influence reactivity in nucleophilic addition reactions?

- Methodological Answer : The 4,5-dimethyl groups on the thiophene ring induce steric hindrance, slowing nucleophilic attack at the 3-carboxylate. Reactivity can be modulated by:

- Electron-withdrawing groups (e.g., nitro at C4): Increase electrophilicity of the α,β-unsaturated cyanovinyl system.

- Solvent polarity : Use DMSO to stabilize transition states in SN reactions.

Kinetic studies (GC-MS monitoring) and Hammett plots correlate substituent effects with reaction rates .

Data Contradiction and Comparative Analysis

Q. How to design a study comparing anti-inflammatory efficacy between this compound and its structural analogs?

- Methodological Answer :

- Structural analogs : Synthesize derivatives with variations in the thiazole (e.g., 4-fluorophenyl) or thiophene (e.g., 5-ethyl) substituents.

- In vivo models : Use carrageenan-induced paw edema in rats (dose: 10–50 mg/kg, oral). Measure TNF-α and IL-6 levels via ELISA.

- Statistical analysis : Apply ANOVA with Tukey’s post-hoc test. EC values and dose-response curves should highlight structure-activity trends .

Q. What experimental limitations could lead to variability in biological activity measurements across assays?

- Methodological Answer :

- Matrix degradation : Organic degradation in prolonged assays (e.g., 9-hour incubation) alters bioavailability. Mitigate via sample cooling (4°C) and antioxidant stabilizers (e.g., BHT).

- Cell line heterogeneity : Use standardized cell lines (e.g., RAW 264.7 macrophages) and passage numbers ≤20.

- Solvent artifacts : Ensure DMSO concentrations ≤0.1% in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.